molecular formula C11H15ClN2O B14436995 Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- CAS No. 73806-27-6

Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-

Cat. No.: B14436995
CAS No.: 73806-27-6
M. Wt: 226.70 g/mol
InChI Key: FQHQFSYURCKMRK-UHFFFAOYSA-N
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Description

Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is a heterocyclic organic compound that features an oxazolidine ring with a 2-(2-chloro-4-dimethylaminophenyl) substituent. This compound is part of the broader class of oxazolidines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazolidines are typically synthesized through the condensation of 2-amino alcohols with aldehydes or ketones . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the oxazolidine ring. For instance, the condensation of 2-aminoethanol with 2-chloro-4-dimethylaminobenzaldehyde under acidic conditions can yield Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)-.

Industrial Production Methods

Industrial production of oxazolidines may involve continuous flow processes to enhance efficiency and yield. These processes often utilize readily available starting materials and catalysts to streamline the synthesis. The use of flow reactors can also help in controlling reaction parameters more precisely, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolidine, 2-(2-chloro-4-dimethylaminophenyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

73806-27-6

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-(1,3-oxazolidin-2-yl)aniline

InChI

InChI=1S/C11H15ClN2O/c1-14(2)8-3-4-9(10(12)7-8)11-13-5-6-15-11/h3-4,7,11,13H,5-6H2,1-2H3

InChI Key

FQHQFSYURCKMRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2NCCO2)Cl

Origin of Product

United States

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